molecular formula C12H17BO4S B7954873 [2-(Cyclohexanesulfonyl)phenyl]boronic acid

[2-(Cyclohexanesulfonyl)phenyl]boronic acid

Cat. No.: B7954873
M. Wt: 268.14 g/mol
InChI Key: FWYXJZHARKPNCD-UHFFFAOYSA-N
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Description

[2-(Cyclohexanesulfonyl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohexanesulfonyl)phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclohexanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohexanesulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(Cyclohexanesulfonyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a protease inhibitor. Boronic acids are known to form reversible covalent bonds with serine and threonine residues in proteases, making them effective inhibitors. This property is leveraged in the design of drugs for treating diseases such as cancer and bacterial infections .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and sensors. Its unique chemical properties allow for the creation of materials with specific functionalities, such as responsiveness to environmental changes .

Mechanism of Action

The mechanism of action of [2-(Cyclohexanesulfonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, allowing the compound to act as a molecular switch in various applications. In biological systems, it targets serine and threonine residues in proteases, inhibiting their activity by forming a covalent bond with the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Cyclohexanesulfonyl)phenyl]boronic acid is unique due to the presence of both the cyclohexanesulfonyl group and the boronic acid functional group. This combination imparts distinct steric and electronic properties, making it suitable for specific applications where other boronic acids may not be as effective .

Properties

IUPAC Name

(2-cyclohexylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYXJZHARKPNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)C2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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